![molecular formula C22H23N3O6S B2794096 N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide CAS No. 1286717-49-4](/img/structure/B2794096.png)
N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, also known as DMOTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMOTPA is a pyridazine-based compound that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.
作用機序
N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide acts as a potent inhibitor of MAO-B, which is involved in the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting this enzyme, N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide can increase the levels of these neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the stimulation of dopamine release in the brain, the inhibition of oxidative stress, and the protection of neurons against damage. These effects make N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide a promising candidate for use in the treatment of neurological disorders such as Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide for use in laboratory experiments is its potent inhibitory effect on MAO-B, which makes it a useful tool for studying the role of dopamine and other neurotransmitters in the brain. However, one limitation of N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide is that it can be difficult to synthesize and purify, which may limit its availability for use in laboratory experiments.
将来の方向性
There are a number of potential future directions for the study of N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, including its use in the development of new treatments for neurological disorders such as Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide, as well as its potential applications in other areas of scientific research.
合成法
N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzaldehyde with 6-oxo-3-tosylpyridazine in the presence of acetic anhydride and triethylamine. This method results in the formation of N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide as a white solid, which can be purified using standard chromatographic techniques.
科学的研究の応用
N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters in the brain. This makes N-(2,3-dimethoxybenzyl)-2-(6-oxo-3-tosylpyridazin-1(6H)-yl)acetamide a promising candidate for use in the treatment of neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(4-methylphenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-15-7-9-17(10-8-15)32(28,29)20-11-12-21(27)25(24-20)14-19(26)23-13-16-5-4-6-18(30-2)22(16)31-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNZZWKTMBKPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。